1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, also known as MTIP, is a small molecule that has been studied for its potential therapeutic applications in various diseases. MTIP has been found to have a unique mechanism of action, which makes it a promising candidate for drug development.
Scientific Research Applications
Acetylcholinesterase Inhibition
One application area involves the synthesis and biochemical evaluation of related compounds for their antiacetylcholinesterase activity. The study by Vidaluc et al. (1995) investigated flexible ureas with varying spacer lengths and substituents for their potential to inhibit acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. The research indicates the importance of spacer length and substitution pattern for optimal inhibitory activity, suggesting that derivatives of the compound could potentially be tailored for enhanced enzyme inhibition (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Enzymatic Acylation in Green Chemistry
Another relevant study focuses on the enzymatic acylation of pharmacologically interesting nucleosides, demonstrating the use of green chemistry principles in the synthesis of nucleoside derivatives. The research by Simeó et al. (2009) highlights the use of 2-methyltetrahydrofuran (MeTHF) as a greener alternative to traditional solvents, with implications for the synthesis of compounds related to "1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea" in more environmentally friendly conditions (Simeó, Sinisterra, & Alcántara, 2009).
Steric Effects in Organic Synthesis
Research by Hassel and Seebach (1978) on the metalation and cleavage of highly hindered ureas provides insights into the steric effects influencing the reactivity and stability of urea derivatives. This study offers a foundational understanding of how steric hindrance can be leveraged in the design and synthesis of novel compounds with potential applications in medicinal chemistry and organic synthesis (Hassel & Seebach, 1978).
Anticancer Activity
The development of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents by Feng et al. (2020) showcases the potential for related compounds to serve as potent inhibitors of cancer cell proliferation. This study emphasizes the role of diaryl ureas in medicinal chemistry as promising candidates for cancer therapy, indicating a possible application avenue for derivatives of "1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea" in oncology (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Mechanism of Action
- The primary target of this compound is essential for understanding its mode of action. Unfortunately, specific information about the exact target remains elusive in the available literature .
Target of Action
: Zhan, Z., Ma, H., Cui, X., Jiang, P., Pu, J., Zhang, Y., & Huang, G. (2019). Selective synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 17(20), 5025–5030. DOI: 10.1039/C9OB00531E
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-19-7-4-14-12(18)16-9-11-3-2-6-17(10-11)13-15-5-8-20-13/h5,8,11H,2-4,6-7,9-10H2,1H3,(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDPQSWJTUFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCCN(C1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.